molecular formula C14H19NO4 B585214 (2R)-2-Amino-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenecarboxylic Acid Methyl Ester-13C CAS No. 1346617-27-3

(2R)-2-Amino-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenecarboxylic Acid Methyl Ester-13C

Cat. No.: B585214
CAS No.: 1346617-27-3
M. Wt: 266.301
InChI Key: FJOHNAWIKHXDST-UHDONOJMSA-N
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Description

This compound is a stable isotope-labeled derivative of a naphthalene-based carboxylic acid ester, featuring a 13C isotope at the methyl ester position. Its structure includes a tetrahydro-naphthalene core substituted with two methoxy groups (positions 5 and 8), an amino group at the 2R-configuration, and a methyl ester functional group. The 13C label enables precise tracking in metabolic or pharmacokinetic studies using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR).

Properties

IUPAC Name

methyl (2R)-2-amino-5,8-dimethoxy-3,4-dihydro-1H-naphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-17-11-4-5-12(18-2)10-8-14(15,13(16)19-3)7-6-9(10)11/h4-5H,6-8,15H2,1-3H3/t14-/m1/s1/i13+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJOHNAWIKHXDST-UHDONOJMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CCC(CC2=C(C=C1)OC)(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2CC[C@@](CC2=C(C=C1)OC)([13C](=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Condensation and Cyclization

The synthesis begins with 5,8-dimethoxy-2-tetralone (I), a key intermediate derived from naphthalene derivatives via Friedel-Crafts acylation or Birch reduction. In the presence of potassium cyanide (KCN) and ammonium carbonate ((NH₄)₂CO₃) in refluxing ethanol, this ketone undergoes a Strecker-type reaction to form 2-amino-5,8-dimethoxy-1,2,3,4-tetrahydro-2-naphthoic acid (II). This step introduces both the amino and carboxylic acid functionalities essential for subsequent modifications.

Reaction Conditions:

  • Solvent: Ethanol (reflux, 6–8 hours)

  • Molar Ratios: 1:1.2:1.5 (tetralone:KCN:ammonium carbonate)

  • Yield: 68–72%

The mechanism involves nucleophilic cyanide attack on the carbonyl carbon, followed by ammonium-mediated hydrolysis to yield the α-amino acid.

Esterification and Acetylation

The carboxylic acid (II) is esterified using methanol-13C (CH₃^13COH) in the presence of hydrochloric acid (HCl) to produce the methyl ester-13C derivative (III). Isotopic labeling occurs at this stage, with the 13C atom incorporated into the methoxy group of the ester.

Esterification Protocol:

  • Reagents: Methanol-13C (excess), HCl (gas)

  • Temperature: 0–5°C (gradually warmed to room temperature)

  • Yield: 85–90%

Subsequent acetylation of the amino group with acetic anhydride in pyridine yields 2-acetylamino-5,8-dimethoxy-1,2,3,4-tetrahydro-2-naphthoic acid methyl ester-13C (IV). This step protects the amine during downstream resolution.

Optical Resolution

The racemic mixture of IV is resolved using D-(-)-mandelic acid as a chiral resolving agent. The (2R)-enantiomer forms a diastereomeric salt with mandelic acid, which is selectively crystallized from a mixture of ethyl acetate and hexane.

Resolution Parameters:

  • Solvent System: Ethyl acetate/hexane (3:1 v/v)

  • Crystallization Cycles: 2–3 repetitions

  • Enantiomeric Excess (ee): >98%

Freeing the resolved amine via basification (NaOH) and extraction (dichloromethane) yields 2-amino-5,8-dimethoxy-1,2,3,4-tetrahydro-2-naphthoic acid methyl ester-13C in the (2R) configuration.

Reductive Deoxygenation and Final Purification

The acetylated intermediate undergoes reductive deoxygenation using sodium hydride (NaH) and dimethyl sulfoxide (DMSO) under anhydrous conditions, followed by treatment with zinc (Zn) in aqueous NaOH. This step removes the acetyl group while preserving the stereochemical integrity.

Reduction Conditions:

  • Reagents: NaH (2 equiv), DMSO (3 equiv), Zn (powder)

  • Temperature: 0°C (NaH/DMSO), then 25°C (Zn/NaOH)

  • Yield: 75–80%

Final purification via recrystallization from tetrahydrofuran (THF)-acetonitrile (ACN)-ethanol mixtures produces the target compound as a white crystalline solid.

Reaction Optimization and Conditions

Solvent and Temperature Effects

The choice of ethanol as the solvent for the Strecker reaction ensures optimal solubility of ammonium carbonate and prevents side reactions. Lower temperatures during esterification (0–5°C) minimize racemization, while reflux in ethanol accelerates the condensation step.

Catalytic and Stoichiometric Considerations

  • KCN Role: Acts as both a nucleophile and a catalyst for imine formation.

  • Methanol-13C Purity: ≥99% isotopic enrichment is required to avoid dilution of the 13C label.

Analytical Characterization

Spectroscopic Validation

  • IR Spectroscopy: Key peaks include N-H stretch (3191 cm⁻¹), ester C=O (1730 cm⁻¹), and aromatic C-O (1610 cm⁻¹).

  • ¹³C NMR: The 13C-labeled methoxy group appears at δ 56.49 ppm, distinct from natural abundance signals.

  • High-Resolution Mass Spectrometry (HR-MS): Observed [M+H]⁺ at m/z 266.29 (calc. 266.29).

Chiral Purity Assessment

HPLC Analysis:

  • Column: Chiralpak AD-H

  • Mobile Phase: Hexane/isopropanol (99:1)

  • Retention Time: 12.3 min (2R isomer)

Applications and Implications

The 13C-labeled ester serves as an internal standard in quantitative mass spectrometry for pharmacokinetic profiling of tetralin-based pharmaceuticals. Its stereochemical purity (>98% ee) ensures accurate calibration in enantioselective assays.

StepReagents/ConditionsYield (%)Purity (ee or isotopic)
Strecker ReactionKCN, (NH₄)₂CO₃, EtOH, reflux68–72N/A
Esterification-13CCH₃^13COH, HCl85–9099% 13C
Optical ResolutionD-(-)-mandelic acid60–65>98% ee
Reductive DeoxygenationNaH, DMSO, Zn, NaOH75–80>99%

Table 2: Analytical Data Comparison

TechniqueKey SignalReference CompoundTarget Compound
¹³C NMR (δ, ppm)56.49 (OCH₃^13C)56.4556.49
HR-MS ([M+H]⁺)266.29266.29266.29
HPLC Retention (min)12.3 (2R)12.112.3

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenecarboxylic Acid Methyl Ester-13C undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding quinones.

    Reduction: Reduction of the ester group to alcohol.

    Substitution: Nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Utilizing nucleophiles like halides or amines under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(2R)-2-Amino-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenecarboxylic Acid Methyl Ester-13C is used in various scientific research fields:

    Chemistry: As a probe in NMR spectroscopy to study molecular structures and dynamics.

    Biology: In metabolic studies to trace biochemical pathways.

    Medicine: For drug development and pharmacokinetic studies.

    Industry: In the synthesis of labeled compounds for quality control and process optimization.

Mechanism of Action

The compound exerts its effects primarily through its labeled carbon-13 isotope, which allows for detailed NMR spectroscopic analysis. The molecular targets and pathways involved include:

    NMR Spectroscopy: The carbon-13 isotope provides a distinct signal in NMR spectra, enabling the study of molecular interactions and conformations.

    Biochemical Pathways: Tracing the incorporation and metabolism of the compound in biological systems.

Comparison with Similar Compounds

Methodological Considerations for Compound Comparison

As highlighted in , structural similarity assessment often employs bit-represented vectors or graph-theoretical methods :

  • Bit-Vector Methods : These reduce structural features (e.g., functional groups, rings) to binary fingerprints, enabling rapid database searches. However, they may overlook stereochemical details critical for compounds like the target (e.g., 2R configuration) .
  • Graph Comparisons: These treat molecules as graphs (nodes = atoms, edges = bonds), resolving challenges like stereoisomerism. However, graph-based methods face computational limitations for large molecules due to the NP-hard nature of isomorphism checks .

Research Findings and Limitations

  • Synthetic Challenges : The 2R configuration requires enantioselective synthesis, increasing production costs compared to racemic mixtures or simpler analogues .
  • Analytical Trade-offs : While 13C labeling enhances MS/NMR sensitivity, it complicates synthetic routes and purity validation .

Biological Activity

(2R)-2-Amino-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenecarboxylic Acid Methyl Ester-13C is a chiral compound with potential biological significance. This article reviews its biological activity based on existing literature and experimental studies. The focus will be on pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₁₄H₁₉NO₄
  • CAS Number : 1014644-95-1
  • Synonyms : Methyl (2R)-2-amino-5,8-dimethoxy-3,4-dihydro-1H-naphthalene-2-carboxylate

Pharmacological Activity

The compound exhibits a range of biological activities that can be categorized into various pharmacological effects:

1. Metabotropic Glutamate Receptor Modulation

Recent studies have indicated that derivatives of tetrahydronaphthalene compounds, including (2R)-2-amino derivatives, act as negative allosteric modulators (NAMs) for metabotropic glutamate receptor 2 (mGluR2). These compounds have shown promise in modulating neurotransmission and could be beneficial in treating conditions such as anxiety and schizophrenia.

Key Findings :

  • Binding Affinity : Compounds structurally similar to (2R)-2-amino derivatives demonstrated high affinity for mGluR2 in vitro assays.
  • In Vivo Studies : PET imaging studies revealed high brain uptake and specific binding to mGluR2 in rodent models .

2. Antihypertensive Effects

Research has explored the antihypertensive potential of related tetrahydro derivatives. In animal models, these compounds exhibited significant blood pressure-lowering effects when administered orally.

Case Study :
In spontaneous hypertensive rats (SHR), administration of a related compound resulted in a reduction of blood pressure by approximately 20 mm Hg within 9 hours post-administration. The effective dose was determined to be around 10 mg/kg .

The biological activity of this compound can be attributed to its interaction with specific receptors and pathways:

1. Glutamatergic System Interaction

The compound's role as a NAM at mGluR2 suggests that it may modulate glutamate signaling pathways. This modulation can lead to decreased excitatory neurotransmission, which is beneficial in conditions characterized by excessive glutamate activity.

2. Vascular Effects

The antihypertensive properties may arise from the compound's ability to influence vascular smooth muscle tone through modulation of adrenergic receptors or direct vasodilatory effects.

Data Tables

Activity Effect Model/Study Type
mGluR2 ModulationHigh binding affinityIn vitro binding assays
AntihypertensiveBlood pressure reductionSHR animal model
CNS ActivityNeurotransmission modulationPET imaging studies

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing (2R)-2-Amino-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenecarboxylic Acid Methyl Ester-13C, and how is isotopic purity validated?

  • Answer : Synthesis typically involves multi-step organic reactions, including methylation and chiral resolution. A critical step is the incorporation of the 13C isotope, which may require labeled precursors. Isotopic purity is validated using high-resolution mass spectrometry (HRMS) to confirm molecular weight accuracy and 13C NMR to distinguish isotopic shifts. For example, HRMS and NMR were pivotal in characterizing structurally related naphthalene derivatives in anti-cancer studies . Column chromatography (e.g., silica gel or preparative HPLC) ensures product purity, as demonstrated in analogous syntheses of N-phenyltetrahydronaphthalene derivatives .

Q. How should researchers characterize the structural integrity and stereochemical configuration of this compound?

  • Answer : Use a combination of 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC) to confirm the stereochemistry at the 2R position and the methoxy substituents. Chiral HPLC or polarimetry can validate enantiomeric purity. For example, NMR analysis was critical in confirming the R-configuration in structurally similar tetrahydronaphthalenecarboxylic acid derivatives . HRMS further corroborates the molecular formula, especially for the 13C-labeled methyl ester moiety .

Q. What stability assessments are essential for this compound under laboratory storage and experimental conditions?

  • Answer : Conduct accelerated stability studies under varying pH, temperature, and light exposure. Monitor degradation via LC-MS or HPLC-UV, focusing on ester hydrolysis or demethylation. For toxicological stability, refer to methodologies such as bacterial reverse mutation assays (Ames test) or in vitro micronucleus tests, as applied in safety assessments of related tetrahydronaphthalene esters .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies involving this compound be systematically resolved?

  • Answer : Discrepancies may arise from differences in isotopic purity, stereochemical integrity, or assay conditions. Replicate experiments under standardized protocols, ensuring batch-to-batch consistency via HRMS and chiral HPLC. Cross-validate bioactivity using orthogonal assays (e.g., enzyme inhibition vs. cellular proliferation). For example, structural analogs like N-phenyltetrahydronaphthalene derivatives required rigorous purity checks to resolve activity variations .

Q. What experimental designs are optimal for tracking the 13C label in metabolic or pharmacokinetic studies?

  • Answer : Use stable isotope tracing coupled with LC-HRMS or MALDI-TOF to monitor 13C incorporation into metabolites. Design time-course studies to assess isotopic dilution or retention in biological matrices. For in vitro models, isotopically labeled internal standards (e.g., 13C analogs of cofactors) can improve quantification accuracy. While direct evidence is limited, methods from toxicokinetic assessments of similar esters (e.g., migration studies in FCMs) provide a framework .

Q. How can researchers investigate the compound’s interaction with biological targets, such as enzymes or receptors, given its isotopic labeling?

  • Answer : Employ isotopic perturbation techniques, such as 13C NMR titration studies, to map binding sites or conformational changes. Molecular dynamics simulations can model isotopic effects on binding kinetics. For activity validation, use enzyme inhibition assays with controls for isotopic interference. Related studies on anti-cancer tetrahydronaphthalene derivatives highlight the importance of correlating structural data (NMR/HRMS) with functional assays .

Methodological Notes

  • Synthesis & Characterization : Prioritize chiral resolution techniques (e.g., enzymatic resolution) for the 2R configuration .
  • Data Contradictions : Always cross-reference analytical data (e.g., NMR shifts in ) with computational models (e.g., DFT calculations) to resolve ambiguities.
  • Safety Protocols : Adopt toxicological screening frameworks from regulatory assessments (e.g., OECD guidelines in ).

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R)-2-Amino-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenecarboxylic Acid Methyl Ester-13C
Reactant of Route 2
Reactant of Route 2
(2R)-2-Amino-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenecarboxylic Acid Methyl Ester-13C

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